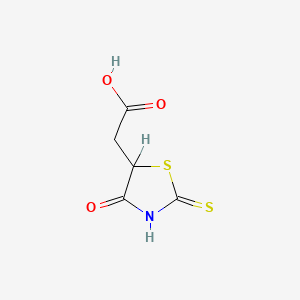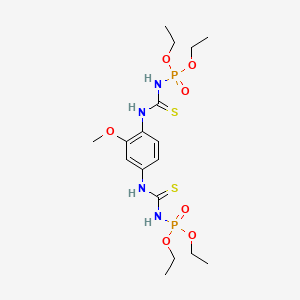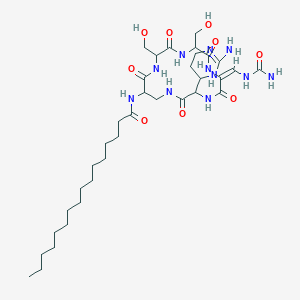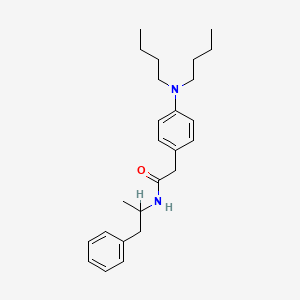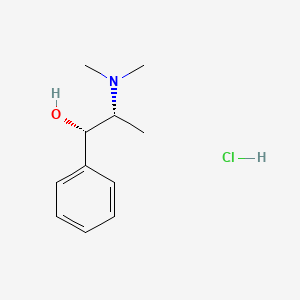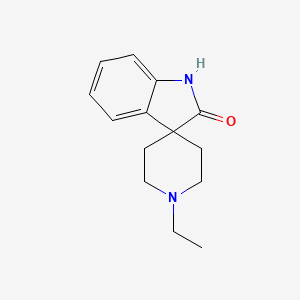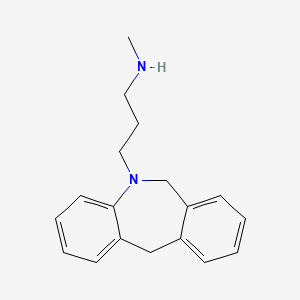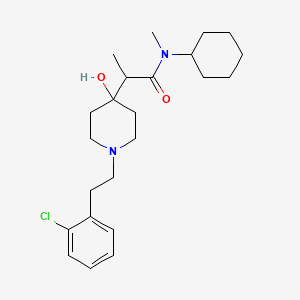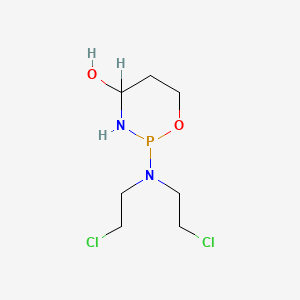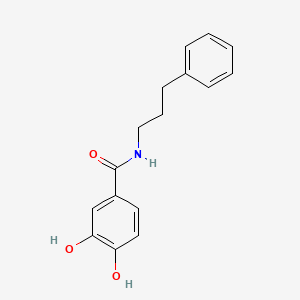
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a furyl group (a furan ring with a substituent), a propyl group (a three-carbon alkyl), and a 1,2,4-triazole ring, which is a type of heterocyclic compound containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the 2-methyl-3-furyl group in similar compounds has been found to undergo decyclization when reacted with secondary amines .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis, particularly in reactions with secondary amines . The reactions of 2,3,5-trichloro- and 2,5-dichloro-3-furfuryloxy-5-(2-methyl-3-furyl)-4,4-dimethoxycyclopent-2-en-1-ones with diethylamine or morpholine result in the decyclization of the 2-methylfuran substituent, giving the corresponding products in good yields .
Drug Design
The compound has been studied for its potential use in drug design. Docking studies identified 5-(2-methylfuran-3-yl)-2-(2-hydroxyphenylamino)-1,3,4-thiadiazole as the molecule with the best docking score among the studied set of nearly 170 compounds containing the –N–N–C(S)–N– motif .
Antiviral Research
The compound has been evaluated for its complex stabilizing potency at the SARS-CoV-2 S-protein–human ACE2 receptor interface . This research is crucial in the development of therapeutics for the prevention of SARS-CoV-2.
Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis
ADME analysis has been carried out on this compound to evaluate its potential use as a lead compound for drug design .
Toxicity Analysis
Toxicity analysis using statistical models has been performed on this compound to evaluate its safety for use in drug design .
Flavorings for Animal Species
Furfuryl and furan derivatives, which include this compound, have been evaluated for their safety and efficacy when used as flavorings for all animal species .
Mechanism of Action
Target of Action
The primary targets of the compound “5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol” are currently unknown. This compound is a derivative of furan, which is known to have diverse biological activities . .
Mode of Action
It’s known that furan derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
Furan derivatives are generally known to have diverse pharmacokinetic properties . The specific ADME properties of this compound would depend on its chemical structure and the biological context in which it is used.
Result of Action
Furan derivatives are known to have a range of effects at the molecular and cellular levels . The specific effects of this compound would depend on its targets, mode of action, and biochemical pathways.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylfuran-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h4,6H,3,5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAFHPNZIQWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=C(OC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391480 | |
| Record name | 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
725218-33-7 | |
| Record name | 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




